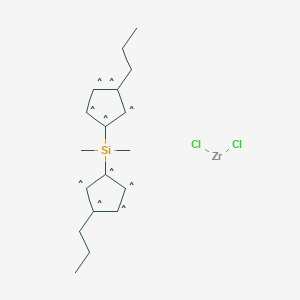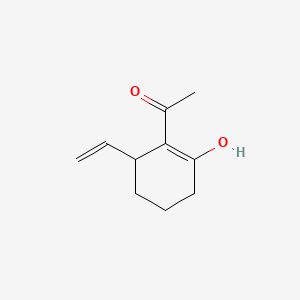
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is an organic compound that features a purine derivative attached to a benzene ring with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of purines and phenols, making it relevant in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, leading to the formation of 6-imino-7H-purine.
Coupling with Benzene-1,2-diol: The purine derivative is then coupled with benzene-1,2-diol through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the purine derivative and benzene-1,2-diol are combined under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imino group in the purine moiety can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The hydroxyl groups on the benzene ring and the imino group in the purine moiety play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-diol (Catechol): A simple dihydroxybenzene compound.
6-imino-7H-purine: A purine derivative without the benzene ring attachment.
4-(6-amino-7H-purin-3-yl)benzene-1,2-diol: A similar compound with an amino group instead of an imino group.
Uniqueness
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is unique due to its combined structure of a purine derivative and a dihydroxybenzene. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H9N5O2 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,12,17-18H,(H,13,14) |
Clé InChI |
FWAVGVLPRYLCGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=NC(=N)C3=C2N=CN3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)








![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
